molecular formula C18H19N5 B2465205 9-methyl-6-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-9H-purine CAS No. 2379983-96-5

9-methyl-6-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-9H-purine

Cat. No.: B2465205
CAS No.: 2379983-96-5
M. Wt: 305.385
InChI Key: ITJZDUVTGNJIKV-UHFFFAOYSA-N
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Description

9-methyl-6-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-9H-purine is a complex organic compound that features a spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and drug design due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-6-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-9H-purine typically involves multiple steps, starting from readily available precursors. One common approach involves the construction of the spirocyclic scaffold through the reaction of 1,3-bis-electrophiles with 1,1-bis-nucleophiles . The reaction conditions often require the use of strong bases such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) in anhydrous solvents like tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

9-methyl-6-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-9H-purine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the purine ring, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-methyl-6-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-9H-purine apart is its combination of the purine ring with the spirocyclic structure, which provides a unique set of chemical and biological properties. This combination is relatively rare and offers distinct advantages in terms of molecular rigidity and functional group pre-organization .

Properties

IUPAC Name

9-methyl-6-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5/c1-22-12-21-15-16(22)19-11-20-17(15)23-9-18(10-23)7-14(8-18)13-5-3-2-4-6-13/h2-6,11-12,14H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJZDUVTGNJIKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CC4(C3)CC(C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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